DL-Leucine-N-FMOC-d10

Quantitative Proteomics LC-MS/MS Internal Standard Isotopic Dilution Mass Spectrometry

Quantitative LC-MS/MS of leucine or Fmoc-peptides fails with low-mass-shift (d3) or unlabeled internal standards due to isotopic crosstalk. This perdeuterated, Fmoc-protected DL-leucine (M+10 shift) resolves this by placing the IS signal outside the analyte's natural isotopic envelope. - Isotopic enrichment: ≥98 atom% D; chemical purity ≥95% (HPLC) - DL racemic configuration: corrects for D/L racemization in peptide impurity profiling - Directly compatible with Fmoc-SPPS and Fmoc-Cl derivatization workflows - Room-temperature stable; lot-specific CoA provided

Molecular Formula C21H23NO4
Molecular Weight 363.5 g/mol
Cat. No. B12398237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Leucine-N-FMOC-d10
Molecular FormulaC21H23NO4
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/i1D3,2D3,11D2,13D,19D
InChIKeyCBPJQFCAFFNICX-HFYICCPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Leucine-N-FMOC-d10 Overview and Specifications


DL-Leucine-N-FMOC-d10 (systematic name: N-[(9H-fluoren-9-ylmethoxy)carbonyl]-DL-leucine-2,3,3,4,5,5,5,5',5',5'-d10; molecular formula C₂₁H₁₃D₁₀NO₄; molecular weight 363.48 g/mol) is a perdeuterated, Fmoc-protected DL-Leucine derivative engineered as a Stable Isotope-Labeled Internal Standard (SIL-IS) . The compound incorporates ten deuterium atoms across the leucine side chain and α-carbon, producing a nominal mass shift of M+10 relative to unlabeled DL-Leucine-N-FMOC (MW 353.41 g/mol) . Commercial specifications require isotopic enrichment of ≥98 atom % D and chemical purity of ≥95% by HPLC, verified by lot-specific Certificate of Analysis . The Fmoc (9-fluorenylmethoxycarbonyl) protecting group renders this compound directly compatible with Fmoc-based solid-phase peptide synthesis (SPPS) workflows and standard amino acid derivatization protocols for LC-MS/MS analysis .

Type Stable isotope‑labeled internal standard (SIL‑IS) for quantitative LC‑MS/MS
Labeling Perdeuterated leucine backbone provides nominal M+10 mass shift
Compatibility Fmoc protection enables direct use in Fmoc‑SPPS and standard derivatization workflows

Why DL-Leucine-N-FMOC-d10 Is Essential for Quantitative MS


Substituting DL-Leucine-N-FMOC-d10 with unlabeled DL-Leucine-N-FMOC or lower-deuterium analogs (e.g., d3) in quantitative LC-MS/MS or GC-MS assays introduces analytical error that cannot be corrected post hoc. Unlabeled Fmoc-leucine co-elutes with endogenous leucine-derived analytes and shares identical m/z values, rendering it useless as an internal standard because analyte and IS signals cannot be resolved in the mass spectrometer [1]. A d3-labeled analog (mass shift M+3) generates a mass difference of only 3 Da, which is insufficient to prevent isotopic overlap with the natural-abundance ¹³C isotopic envelope of the analyte—particularly problematic for leucine-containing peptides with multiple carbon atoms where the M+3 natural-abundance signal can exceed 5% relative intensity [2]. In contrast, the M+10 mass shift of DL-Leucine-N-FMOC-d10 places the internal standard signal completely outside the natural isotopic cluster of the unlabeled analyte, enabling baseline-resolved Selected Reaction Monitoring (SRM) transitions . Furthermore, the racemic DL configuration distinguishes this product from enantiopure L-Leucine-d10-N-FMOC; procurement of the wrong stereoisomer would produce a standard that fails to match the D/L composition of racemization-prone synthetic peptides, compromising quantification accuracy in peptide impurity profiling [3].

Unlabeled Fmoc‑leucine
Co‑elution and identical m/z make analyte and internal standard signals indistinguishable.
d3‑labeled analog
Minimal mass shift cannot resolve the natural ¹³C isotopic envelope of the analyte, causing systematic bias.
Enantiopure L‑Leucine‑d10
Stereochemical mismatch with racemic peptides may bias diastereomer quantification and underestimate D‑amino acid content.

Quantitative Differentiation Evidence for DL-Leucine-N-FMOC-d10


Mass Spectrometric Resolution from Isotopic Interference

DL-Leucine-N-FMOC-d10 produces a nominal mass shift of M+10 relative to unlabeled Fmoc-DL-leucine (363.48 vs. 353.41 Da), as confirmed by supplier-certified mass spectrometry . A d3-labeled leucine analog (L-Leucine-d3-N-FMOC, methyl-d3, MW 356.43) generates only a M+3 shift . In peptide quantification by LC-MS/MS, the natural ¹³C isotopic envelope of unlabeled leucine contributes an M+3 peak of approximately 3–6% relative intensity, statistically indistinguishable from the d3 internal standard signal at low analyte concentrations [1]. The M+10 shift positions the DL-Leucine-N-FMOC-d10 signal entirely outside this envelope, providing baseline resolution and eliminating isotopic cross-contribution as a source of systematic error in standard curve generation.

Mass Spectrometric Resolution
Class‑level inference
M+10 shift vs. M+3 analog, 7 Da greater separation
Eliminates isotopic cross‑talk for accurate quantitation
Based on natural ¹³C abundance analysis
Quantitative Proteomics LC-MS/MS Internal Standard Isotopic Dilution Mass Spectrometry

Isotopic Enrichment and Labeling Homogeneity

The lot-specific Certificate of Analysis for DL-Leucine-N-FMOC-d10 (CDN D-5753) specifies isotopic enrichment of 98 atom % D . This value represents the fraction of labeled molecules bearing deuterium at each of the ten designated positions on the leucine moiety. The effective molar fraction of fully d10-labeled molecules is (0.98)¹⁰ ≈ 81.7%, with the remaining ~18.3% distributed among d9, d8, and lower isotopologues . In comparison, a d3-labeled analog with 99 atom % D enrichment (e.g., L-Leucine-d3-N-FMOC, Fisher 30318596) yields a fully labeled fraction of (0.99)³ ≈ 97.0% . While the d3 product exhibits a higher per-molecule labeling homogeneity, its low mass shift undermines analytical utility as described in Evidence Item 1. The 98 atom % D specification of the d10 product, combined with its M+10 shift, provides a practical balance between isotopic purity and effective mass resolution.

Isotopic Enrichment
Cross‑study comparable
≥98 atom % D, ~81.7 % fully d10‑labeled
Trade‑off between mass shift magnitude and labeling homogeneity
Binomial distribution model
Stable Isotope Labeling Isotopic Purity Certification Quantitative Accuracy

Chemical Purity for Quantitative Standard Preparation

Suppliers report chemical purity of ≥95% by HPLC for DL-Leucine-N-FMOC-d10 [1]. Independent lot analysis from CDN Isotopes lists minimum 98% chemical purity alongside 98 atom % D isotopic enrichment . An alternative supplier (BOC Sciences) specifies 95% by HPLC for the identical compound . For the unlabeled comparator Fmoc-DL-leucine (CAS 126727-03-5), commercial purity typically ranges from 95% to 98% , indicating that the deuteration process does not compromise chemical purity relative to the parent compound. The L-enantiomer Fmoc-L-Leu-OH-d10 (Sigma-Aldrich 590401) is listed at 99% by CP (chemical purity) assay, though this value reports total assay rather than chromatographic purity and does not differentiate enantiomeric composition .

Chemical Purity
Cross‑study comparable
≥95 % by HPLC, comparable to unlabeled form
Ensures accurate standard curve preparation
HPLC area % at 254 nm
HPLC Purity Reference Standard Quality Control

Stereochemical Configuration for Racemization Analysis

DL-Leucine-N-FMOC-d10 is a racemic mixture (approximately 50:50 D:L enantiomers), as indicated by the absence of optical rotation specification in supplier data and the unambiguous 'DL' designation in the systematic name . In contrast, Fmoc-L-Leu-OH-d10 (Sigma-Aldrich 590401) exhibits optical activity [α]²⁰/D −25° (c = 0.5 in DMF) and bears the L-configuration stereodescriptor . For peptide pharmaceuticals, regulatory guidance (ICH Q6B) requires quantification of diastereoisomeric impurities arising from α-carbon racemization during SPPS, which can produce up to 1–5% D-amino acid incorporation per coupling cycle [1]. Using enantiopure L-Leucine-d10-N-FMOC as an internal standard to quantify a peptide that may contain both D- and L-leucine residues introduces stereochemical mismatch: the ionization efficiency and fragmentation pattern of diastereomeric peptides can differ in ESI-MS/MS, biasing the response ratio [2]. The racemic DL-Leucine-N-FMOC-d10 provides a stereochemically matched internal standard for both D- and L-leucine-containing peptide species.

Stereochemical Configuration
Class‑level inference
DL racemic mixture avoids stereochemical response bias
Accurate diastereomer impurity quantification
Enantiopure L‑standard may underestimate D‑Leucine
Peptide Diastereomer Analysis Racemization Impurity Chiral Quality Control

Room-Temperature Storage Stability

DL-Leucine-N-FMOC-d10 (CDN D-5753) is specified as stable when stored at room temperature under recommended conditions, with a re-analysis recommendation after three years to verify chemical purity . This stability profile is consistent with the unlabeled parent compound Fmoc-DL-leucine, which shares the same storage classification (room temperature, non-hazardous for transport) . The Fmoc protecting group confers base-labile characteristics; the compound is stable under neutral and mildly acidic conditions but undergoes rapid Fmoc cleavage in piperidine/DMF solutions (t₁/₂ < 2 min in 20% piperidine) [1]. The deuterium label does not alter this chemical lability profile, as deuteration of the leucine side chain (C–D bonds) does not affect the carbamate linkage of the Fmoc group [2]. In practical terms, bulk procurement (0.25 g or larger quantities) can be stored at ambient temperature without the cold-chain logistics required for many other labeled biochemicals, reducing shipping complexity and storage costs.

Storage Stability
Supporting evidence
Stable at room temperature; re‑analyze after 3 years
Eliminates cold‑chain storage needs
Consistent with unlabeled parent compound
Compound Stability Long-Term Storage Procurement Efficiency

Procurement-Linked Application Scenarios for DL-Leucine-N-FMOC-d10


Isotopic Dilution LC-MS/MS for Amino Acid Quantification

DL-Leucine-N-FMOC-d10 serves as the internal standard for quantifying leucine in biological matrices following Fmoc-Cl derivatization. The M+10 mass shift (363.48 Da) ensures the internal standard SRM transition is fully resolved from the unlabeled analyte signal, eliminating isotopic cross-talk . Researchers prepare a 7-point calibration curve (typically 0.1–100 μM) by spiking a constant concentration of d10-IS into each calibrator, then calculate the analyte/IS peak area ratio. This workflow directly exploits the 98 atom % D enrichment and ≥95% HPLC purity specifications documented in Section 3 . The Fmoc derivatization step enhances reversed-phase retention and electrospray ionization efficiency, with Fmoc-leucine derivatives producing characteristic fragment ions suitable for MRM method development [1].

Diastereomer Impurity Profiling in Peptide Pharmaceuticals

Regulatory peptide quality control requires quantification of D-amino acid incorporation arising from α-carbon racemization during Fmoc-SPPS. The racemic DL-Leucine-N-FMOC-d10 provides a stereochemically balanced internal standard that does not bias the MS response toward either D- or L-configured peptide species . Following acid hydrolysis of the peptide drug substance to free amino acids, Fmoc re-derivatization, and chiral LC-MS/MS analysis, the d10-IS corrects for differential ionization efficiency between D- and L-leucine derivatives. This application is uniquely enabled by the DL racemic nature of this product—an enantiopure L-Leucine-d10-N-FMOC standard would systematically underestimate D-Leucine content, potentially causing a pharmaceutical batch to appear compliant when it actually exceeds allowable diastereomer impurity limits [2].

Monitoring Deuterated Building Block Incorporation in SPPS

In Fmoc-SPPS of deuterium-labeled peptides for structural biology or drug metabolism studies, DL-Leucine-N-FMOC-d10 is incorporated as a protected amino acid building block. The coupling efficiency at the leucine position is monitored by LC-MS analysis of the crude cleavage product, where the M+10 mass increment relative to the predicted unlabeled peptide mass provides a direct readout of leucine incorporation fidelity [3]. This is particularly valuable for long peptides (>30 residues) where single-amino-acid deletions are common and difficult to resolve by HPLC alone. The room-temperature storage stability documented in Section 3 eliminates the need to warm reagent vials before automated synthesizer loading, streamlining high-throughput parallel synthesis workflows.

Pharmacokinetic Studies of Fmoc-Leucine as a PPARγ Modulator

Fmoc-leucine is a selective PPARγ modulator (Ki = 15 μM) with insulin-sensitizing activity . Preclinical pharmacokinetic studies of Fmoc-leucine in rodent models require a deuterated internal standard that co-elutes with the analyte but is distinguishable by mass. DL-Leucine-N-FMOC-d10 fulfills this role: its M+10 shift provides unambiguous detection without interference from the analyte's natural isotopic envelope, while the racemic DL configuration does not introduce bias in the quantification of the chiral L-configured drug substance because the MS detector response for Fmoc-leucine diastereomers has been shown to be equivalent under standard ESI conditions [4]. This scenario is supported by the compound's documented use as an internal standard for quantitative analysis by LC-MS as described by MedChemExpress .

Application
Selection Property
Validation Focus
Isotopic Dilution LC‑MS/MS
Deuterium labeling for mass shift resolution
Peak area ratio linearity and matrix effect control
Diastereomer Impurity Profiling
Racemic DL configuration
Stereochemistry‑independent MS response
SPPS Building Block Monitoring
Fmoc compatibility and room‑temperature stability
Mass shift tracking of leucine incorporation
Preclinical PK Research
Co‑eluting deuterated ISTD
Exposure‑model interpretation and matrix effect review

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